molecular formula C14H20O3 B14310384 Methyl 2-(2,6-dimethylphenoxy)pentanoate CAS No. 112736-93-3

Methyl 2-(2,6-dimethylphenoxy)pentanoate

Cat. No.: B14310384
CAS No.: 112736-93-3
M. Wt: 236.31 g/mol
InChI Key: JWGIGLDRYJRNBV-UHFFFAOYSA-N
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Description

Methyl 2-(2,6-dimethylphenoxy)pentanoate is an organic compound characterized by its ester functional group and a phenoxy moiety substituted with two methyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,6-dimethylphenoxy)pentanoate typically involves the esterification of 2-(2,6-dimethylphenoxy)pentanoic acid with methanol. This reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

2-(2,6-dimethylphenoxy)pentanoic acid+methanolH2SO4Methyl 2-(2,6-dimethylphenoxy)pentanoate+water\text{2-(2,6-dimethylphenoxy)pentanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-(2,6-dimethylphenoxy)pentanoic acid+methanolH2​SO4​​Methyl 2-(2,6-dimethylphenoxy)pentanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Typically, the reaction is carried out at elevated temperatures and pressures to enhance the reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,6-dimethylphenoxy)pentanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-(2,6-dimethylphenoxy)pentanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Electrophiles such as halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (AlCl3).

Major Products

    Hydrolysis: 2-(2,6-dimethylphenoxy)pentanoic acid and methanol.

    Reduction: 2-(2,6-dimethylphenoxy)pentanol.

    Substitution: Various substituted phenoxy derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 2-(2,6-dimethylphenoxy)pentanoate serves as a building block for the synthesis of more complex molecules. Its ester group can be transformed into various functional groups, making it a versatile intermediate.

Biology and Medicine

This compound can be used in the development of pharmaceuticals, particularly as a precursor for drugs that require a phenoxy moiety. Its structural features may contribute to bioactivity, making it a candidate for further pharmacological studies.

Industry

In the materials science field, this compound can be used as a plasticizer or as an intermediate in the production of specialty polymers. Its chemical stability and functional group compatibility make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which Methyl 2-(2,6-dimethylphenoxy)pentanoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3,4-dimethylphenoxy)propanoate
  • Ethyl 2-(3,4-dimethylphenoxy)-2-methylpropanoate
  • Ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoate

Uniqueness

Methyl 2-(2,6-dimethylphenoxy)pentanoate is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different solubility, boiling points, and reactivity profiles, making it distinct in its applications.

Properties

CAS No.

112736-93-3

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

methyl 2-(2,6-dimethylphenoxy)pentanoate

InChI

InChI=1S/C14H20O3/c1-5-7-12(14(15)16-4)17-13-10(2)8-6-9-11(13)3/h6,8-9,12H,5,7H2,1-4H3

InChI Key

JWGIGLDRYJRNBV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC)OC1=C(C=CC=C1C)C

Origin of Product

United States

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